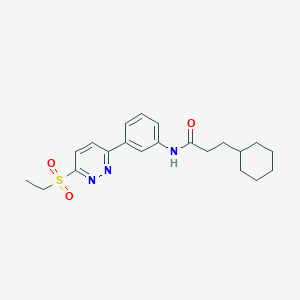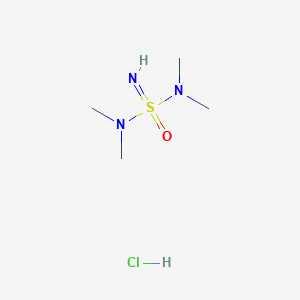![molecular formula C19H18N2O2S B2971971 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one CAS No. 895111-21-4](/img/structure/B2971971.png)
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one, also known as PBTZ169, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of pyrazinone derivatives and has been found to exhibit antimycobacterial activity.
Mécanisme D'action
The exact mechanism of action of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one is not fully understood. However, it has been proposed that this compound targets the energy metabolism of mycobacteria by inhibiting the activity of ATP synthase, which is essential for the survival of these bacteria. In addition, this compound has also been shown to interfere with the synthesis of mycobacterial cell wall components, leading to the disruption of cell wall integrity and eventual cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. In addition, this compound has been found to exhibit synergistic activity with other antimycobacterial drugs, such as rifampicin and isoniazid, suggesting that it may be used in combination therapy for the treatment of tuberculosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one is its potent antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in vivo.
Orientations Futures
There are several future directions for the development of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one as a therapeutic agent. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one involves a multistep procedure that includes the reaction of 4-methoxyphenylhydrazine with 4-methylbenzyl chloride to form 4-methylbenzylidene-4-methoxyphenylhydrazine. This intermediate is then reacted with thioacetic acid to produce 4-methylbenzylidene-4-methoxyphenylhydrazine thioacetate, which is finally treated with 2-bromo-1-(4-methoxyphenyl)ethan-1-one to yield this compound.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one has been extensively studied for its antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis. It has been found to inhibit the growth of both replicating and non-replicating bacteria, making it a promising candidate for the treatment of tuberculosis. In addition, this compound has also been shown to exhibit activity against other mycobacterial species, including Mycobacterium avium and Mycobacterium abscessus.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14-3-5-15(6-4-14)13-24-18-19(22)21(12-11-20-18)16-7-9-17(23-2)10-8-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHSLBSOSLRSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B2971909.png)

![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2971911.png)